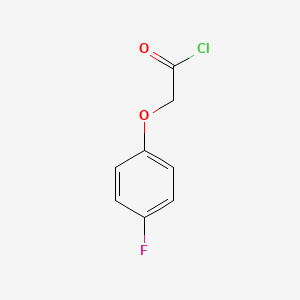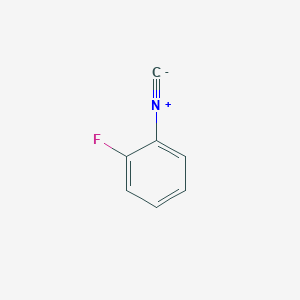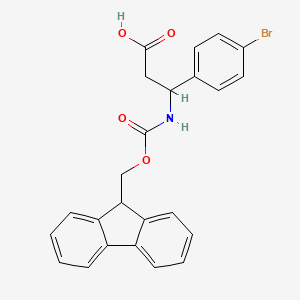![molecular formula C13H11NO3 B1334221 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid CAS No. 386715-42-0](/img/structure/B1334221.png)
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
Übersicht
Beschreibung
The compound "5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid" is a heterocyclic compound that belongs to the quinoline family. This family of compounds is known for a wide range of biological activities, including antiallergy, antibacterial, and diuretic properties. The papers provided discuss various derivatives of the quinoline nucleus and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with other reagents such as dialkyl oxalates, followed by further chemical transformations . For example, the synthesis of optically active quinoline derivatives has been achieved through the use of optically active indolines, which are then tested for antibacterial activities . The synthesis of N-(arylalkyl) quinoline derivatives involves amidation of the corresponding carboxylic acid esters with arylalkylamines . These methods demonstrate the versatility of synthetic approaches to modify the quinoline nucleus for various biological activities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry . The presence of substituents on the quinoline nucleus, such as halogens or alkyl groups, can significantly affect the molecular structure and, consequently, the biological activity of these compounds . The structural features of brominated quinoline derivatives, for instance, have been discussed, highlighting the formation of isomers during the bromination process .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can lead to the formation of various products, as seen in the bromination of ethyl quinoline carboxylate, which results in both expected and unexpected brominated isomers . These reactions are influenced by the conditions used, such as the solvent and the presence of other reagents, which can lead to different outcomes in terms of product distribution and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, are crucial for their biological activity. For instance, the presence of ester groups has been found to be preferred for good oral absorption of antiallergy agents . The diuretic activity of these compounds is also influenced by their physical and chemical properties, with certain structural modifications leading to compounds with diuretic effects comparable or superior to known diuretics . The antibacterial activities of these compounds are also noteworthy, with some derivatives showing potent activity against gram-positive bacteria and balanced in vitro activity .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of a series of pyrido[3,2,1-ij]quinoline-6-carboxanilides . These are of interest as potential inhibitors of aldosterone synthase, which could have diuretic action .
- Methods of Application : The synthesis was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols and O-alkylsubstituted analogs . To confirm the structure of all substances obtained, elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry were used .
- Results : The effect of pyrido[3,2,1-ij]quinoline-6-carboxanilides on the urinary function of the kidneys was studied in white rats of both genders by the standard method of oral administration at a dose of 10 mg/kg . Most of the substances studied exhibit a statistically significant diuretic effect exceeding the activity of not only hydrochlorothiazide, in some cases, but also the action of the structural analogs .
Chemical Synthesis
- Application : This compound is available for purchase from chemical suppliers, suggesting it may be used as a starting material or intermediate in chemical synthesis .
Protein Kinase CK2 Inhibitors
- Application : Derivatives of 3-quinoline carboxylic acid, which include “5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid”, were studied as inhibitors of protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . The overexpression of CK2 is associated with the development of autoimmune and CNS diseases, cardiac hypertrophy, inflammation, cancers, etc .
- Methods of Application : The specific methods of application in protein kinase CK2 inhibition would depend on the target molecule being synthesized. Typically, such methods would be developed and optimized by synthetic chemists .
- Results : Among the derivatives studied, 22 compounds inhibiting CK2 with IC50 in the range from 0.65 to 18.2mM were identified . The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-10(13(16)17)7-9-4-1-3-8-5-2-6-14(12)11(8)9/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFZIUMULQCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178871 | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | |
CAS RN |
386715-42-0 | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



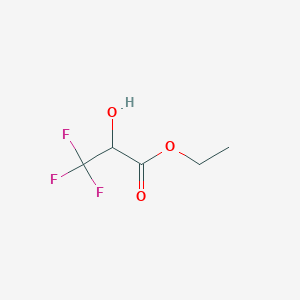
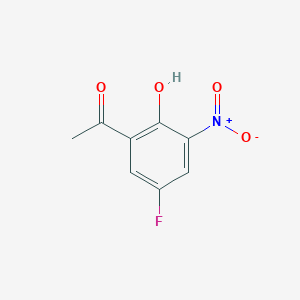
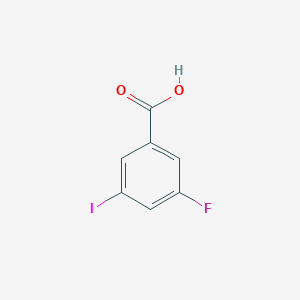


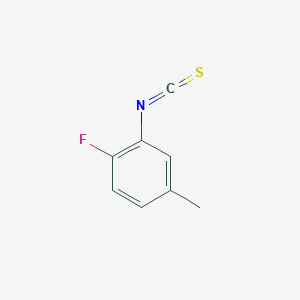



![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
